molecular formula C57H89N7O15 B8236243 Didemnin B

Didemnin B

Cat. No.: B8236243
M. Wt: 1112.4 g/mol
InChI Key: KYHUYMLIVQFXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemnin B (CAS 77327-05-0) is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum . As a pioneering marine natural product that entered clinical trials, it has significant research value in oncology . Its primary mechanism of action involves potent inhibition of protein synthesis by binding to the eukaryotic translation elongation factor 1A (eEF1A) on the ribosome, thereby stabilizing the eEF1A-aminoacyl-tRNA complex and preventing translocation . This action leads to the rapid induction of apoptosis (programmed cell death) and disruption of cell cycle progression in cancer cells . Further research has identified that this compound exerts its effects through the dual inhibition of eEF1A1 and palmitoyl-protein thioesterase 1 (PPT1) . It also activates mTORC1 signaling as a consequence of translational inhibition and the loss of the short-lived protein REDD1 . Despite promising preclinical antitumor activity, its clinical development was limited by challenges such as bioavailability and dose-limiting toxicities, including neuromuscular and hepatic effects . This profile makes this compound a crucial tool for studying protein synthesis inhibition, apoptotic pathways, and for the development of derivatives with improved therapeutic indices, such as Plitidepsin (Aplidin®) . This product is intended for research purposes only and is not for human consumption or diagnostic use.

Properties

IUPAC Name

N-[1-[[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUYMLIVQFXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N7O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1112.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL)
Record name DIDEMNIN B
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

77327-05-0
Record name Didemnin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Key Intermediates and Synthetic Routes

The synthesis commenced with the preparation of non-canonical amino acid subunits:

  • (3S,4R)-Statine : Synthesized via a multi-step sequence starting from Boc-D-leucine, involving aldol condensation and stereoselective reduction.

  • N-Methyl-D-leucine : Derived from Z-D-leucine through reductive methylation using formaldehyde and hydrogen/palladium.

  • N,O-Dimethyltyrosine : Synthesized by protecting tyrosine with a p-nitrobenzyl ester followed by methylation.

These subunits were sequentially coupled using peptide bond-forming reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The linear peptide underwent cyclization under high-dilution conditions to minimize intermolecular reactions, yielding the macrocyclic core.

Table 1: Key Intermediates and Their Synthetic Yields

IntermediateSynthesis YieldKey Reagents/Steps
Boc-Statine-OEt48%Aldol condensation, HPLC
Z-D-MeLeu-OH72%Reductive methylation
Me₂Tyr-ONb65%p-Nitrobenzyl esterification
Linear peptide precursor34%Stepwise DCC/HOBt coupling

Coupling Strategies and Protecting Groups

Critical to the synthesis was the judicious selection of protecting groups:

  • Boc (tert-butyloxycarbonyl) : Used for N-terminal protection of statine to prevent undesired side reactions during coupling.

  • Z (benzyloxycarbonyl) : Employed for leucine and threonine residues, removed via hydrogenolysis.

  • TMS (trimethylsilyl) : Protected hydroxyl groups in threonine to avoid esterification during peptide bond formation.

The final macrocyclization step utilized EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl group, achieving a 22% yield of cyclized product.

Purification and Characterization

Reverse-phase HPLC (C-18 column) resolved diastereomeric impurities, particularly from the Hip [(2R,4S)- and (2S,4S)-isomers] subunit. The synthetic this compound exhibited identical spectroscopic properties (¹H/¹³C NMR, FAB-MS) and bioactivity (L1210 leukemia cell assay) to the natural product.

Microbial Synthesis of this compound

Recent advances in synthetic biology have enabled microbial production of this compound using engineered Tistrella strains, offering a scalable alternative to chemical synthesis.

Strain Selection and Genetic Optimization

Screening of 17 Tistrella isolates identified T. mobilis L17 as a high-yield producer (22 mg/L). Genomic analysis revealed a conserved didemnin biosynthetic gene cluster (BGC) encoding nonribosomal peptide synthetases (NRPS) and tailoring enzymes. Overexpression of the didA gene, responsible for statine incorporation, increased titers by 40%.

Table 2: this compound Production Across Tistrella Strains

StrainThis compound Titer (mg/L)Fermentation Duration
T. mobilis L17367 days
T. bauzanensis L8127 days
T. mobilis KA081020-0650.27 days

Fermentation Process Optimization

Key parameters for maximizing yield included:

  • pH Control : Maintaining pH 7.2–7.5 enhanced NRPS activity, boosting titers to 36 mg/L.

  • Carbon/Nitrogen Sources : Glycerol (20 g/L) and casein hydrolysate (10 g/L) increased biomass and precursor availability.

  • Fed-Batch Cultivation : Intermittent glucose feeding reduced acetate accumulation, extending the production phase.

Comparative Analysis of Preparation Methods

Table 3: Chemical vs. Microbial Synthesis of this compound

ParameterChemical SynthesisMicrobial Synthesis
Overall Yield0.8% (multistep)36 mg/L (fermentation)
Time6–8 weeks7 days
ScalabilityLimited by step countIndustrially scalable
Purity≥95% (HPLC)≥90% (HPLC)
CostHigh (exotic reagents)Moderate (media costs)

Chemical Reactions Analysis

Types of Reactions

Didemnin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound. These analogs are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Didemnin X/Y

  • Structure : Precursors of Didemnin B, differing by an ester-linked glutamine side chain (lipoglutamine) .
  • Biosynthesis : Extracellular hydrolysis of Didemnin X/Y by Tistrella species yields this compound, simplifying purification as X/Y are transient intermediates .

Northis compound

  • Structure : Lacks the hydroxyl group on the HIP moiety compared to this compound .
  • Production : Co-produced with this compound in Tistrella strains but at lower yields .

Plitidepsin (Dehydrothis compound)

  • Structure : Oxidized form of this compound with a double bond in the macrocycle .
  • Source : Derived from the Mediterranean tunicate Aplidium albicans .
  • Bioactivity :
    • IC50: 28 nM (HCT116 cells) vs. 13 nM for this compound .
    • Broader antiviral activity, including SARS-CoV-2 .
  • Clinical Status : Approved for relapsed multiple myeloma, with reduced neuromuscular toxicity compared to this compound .

Functionally Related Marine Peptides

Tamandarins A/B

  • Structure: Near-identical to this compound, with minor substitutions in the ester side chain .
  • Bioactivity : Slightly higher potency (IC50 ~10 nM) against leukemia and solid tumors .
  • Mechanism : Shares this compound’s targets (eEF1A1, PPT1) but with uncharacterized binding differences .

Lissoclinamide 7

  • Structure : Contains two thiazoline rings instead of depsipeptide macrocycle .
  • Activity: Comparable cytotoxicity to this compound (IC50 ~10 nM in bladder carcinoma) but distinct mechanism .

Trunkamide A

  • Structure : Cyclic depsipeptide with a smaller macrocycle .
  • Activity : Moderate cytotoxicity (GI50 >100 µM in H460 lung cancer cells) .

Comparative Bioactivity and Clinical Potential

Compound Source Key Structural Features IC50 (HCT116) Clinical Status Toxicity Concerns
This compound Tistrella mobilis HIP, Ist, macrocycle 13 nM Phase II (discontinued) Cardiotoxicity
Plitidepsin Aplidium albicans Dehydro-macrocycle 28 nM Approved (multiple myeloma) Lower neuromuscular effects
Tamandarins A/B Didemnid ascidian Modified ester side chain ~10 nM Preclinical Undefined
Lissoclinamide 7 Lissoclinum patella Thiazoline rings ~10 nM Preclinical Unknown

Mechanistic Differentiation

  • This compound : Dual inhibition of eEF1A1 (translation elongation) and PPT1 (lysosomal enzyme), inducing apoptosis via ER stress and mTORC1 activation .
  • Plitidepsin : Shares eEF1A1 targeting but exhibits stronger antiviral effects due to enhanced membrane permeability .
  • Tamandarins : Hypothesized to exploit retromer complex vulnerabilities in sensitive cancers, enhancing selective toxicity .

Biological Activity

Didemnin B, a cyclic depsipeptide derived from marine tunicates, has garnered significant attention due to its potent biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and case studies highlighting its efficacy.

Overview of this compound

This compound was the first marine natural product to enter clinical trials in the United States. It exhibits a range of biological activities, including antitumor , antiviral , and immunosuppressive effects, even at low concentrations (nano- to femtomolar levels) . The compound primarily functions by inhibiting protein synthesis and inducing apoptosis in cancer cells .

Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects primarily through the inhibition of protein synthesis. It binds to the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1), stabilizing aminoacyl-tRNA bound to the ribosomal A-site, thereby preventing translocation during translation . This mechanism is crucial for its antitumor activity as it disrupts the production of proteins necessary for cancer cell survival and proliferation.

Induction of Apoptosis

The compound selectively induces apoptosis in certain cancer cell lines via dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and EEF1A1. This dual action leads to rapid cell death, particularly in exceptional responder cell lines such as Vaco451 . The ability to predict sensitivity to this compound through genetic biomarkers enhances its therapeutic application by identifying patients who may benefit most from treatment .

Biological Activity Data

Activity Type Target Cells Concentration Effect
AntitumorL1210 murine leukemia cellsLow nanomolarCytotoxicity
AntiviralVarious viral strainsLow femtomolarInhibition of viral replication
ImmunosuppressiveT-cellsLow nanomolarReduced T-cell activation

Case Study 1: Antitumor Efficacy in Leukemia

In vitro studies demonstrated that this compound was cytotoxic to L1210 murine leukemia cells at very low concentrations. The compound's mechanism involved significant disruption of protein synthesis, leading to cell death . Clinical trials indicated that while responses varied among patients, some exhibited remarkable sensitivity to treatment.

Case Study 2: Viral Inhibition

This compound has shown effectiveness against several viral infections. Research indicated that it could inhibit the replication of viruses such as HIV and herpes simplex virus (HSV) at low concentrations, suggesting potential for therapeutic use in viral infections alongside its antitumor properties .

Research Findings and Future Directions

Recent studies continue to explore the structure-activity relationships (SAR) of this compound and its analogs. Research aims to optimize these compounds for enhanced efficacy and reduced toxicity. Understanding the molecular mechanisms underlying its biological activity remains a key focus area, particularly regarding its interaction with various cellular pathways involved in cancer progression and viral replication .

Q & A

Q. What are the primary mechanisms of action of Didemnin B in cancer cells, and how can researchers experimentally validate these pathways?

this compound inhibits protein synthesis by targeting eukaryotic elongation factor 1A (eEF1A) and eukaryotic elongation factor 2 (eEF-2), disrupting translation and inducing apoptosis . To validate these mechanisms:

  • Use RNA interference (RNAi) to knock down eEF1A/eEF-2 and assess rescue effects on cytotoxicity.
  • Employ pulse-chase assays with radiolabeled amino acids to quantify protein synthesis inhibition .
  • Perform co-immunoprecipitation (Co-IP) to confirm direct binding between this compound and elongation factors.

Q. How can researchers address the challenges of isolating this compound from natural sources?

Traditional extraction from marine tunicates is inefficient. Methodological alternatives include:

  • Bacterial biosynthesis : Transfer the Didemnin gene cluster (e.g., from Tistrella spp.) into heterologous hosts like E. coli for fermentation .
  • Semisynthesis : Chemically modify this compound precursors (e.g., didemnin X/Y) using high-yield reactions (e.g., 90% yield to plitidepsin) .
  • Metabolomic profiling : Use MALDI-TOF-MS to identify biosynthetic intermediates in bacterial cultures .

Q. Why do in vitro and in vivo toxicity profiles of this compound differ, and how can this be reconciled in preclinical models?

In vitro studies show cytotoxicity at low doses (e.g., IC₅₀ = 8.8 ng/ml for B16 cells), while in vivo models report cardiotoxicity and immunosuppression . To reconcile discrepancies:

  • Use 3D cell cultures or organoids to mimic tissue-specific toxicity.
  • Conduct pharmacokinetic studies to track metabolite accumulation in organs.
  • Apply transgenic mouse models to evaluate immune and cardiac tissue responses .

Advanced Research Questions

Q. How can genetic engineering optimize this compound biosynthesis while minimizing toxicity?

  • Gene cluster modification : Inactivate nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) modules to produce analogs like dehydrothis compound .
  • Heterologous expression : Transfer the gene cluster to Bacillus subtilis for scalable, low-cost fermentation .
  • CRISPR-Cas9 screening : Identify genes linked to toxicity in human cell lines and engineer bacterial pathways to exclude problematic metabolites .

Q. What experimental strategies can resolve contradictions in this compound’s cell cycle-specific cytotoxicity?

this compound exhibits stage-dependent toxicity (higher in G1/S phases) but is not phase-specific . To investigate:

  • Cell synchronization : Use serum starvation (G0/G1) or thymidine block (S phase) to isolate cycle-specific effects.
  • Live-cell imaging : Track apoptosis in real-time across phases.
  • Transcriptomic analysis : Compare gene expression profiles (e.g., PPT1, CDK2) in resistant vs. sensitive phases .

Q. How can metabolomics enhance the discovery of novel Didemnin analogs with improved therapeutic indices?

  • LC-MS/MS-based metabolomics : Profile Tistrella cultures to detect excreted analogs (e.g., didemnin X/Y) .
  • Structure-activity relationship (SAR) studies : Chemically modify side chains (e.g., hydroxymalonyl group) to reduce off-target effects .
  • Machine learning : Train models on metabolomic data to predict bioactive analogs .

Comparative Analysis of this compound and Analogues

CompoundSourceKey MechanismAdvantages Over this compoundReference
Dehydrothis compoundMarine tunicatesInhibits eEF1A with higher potencyReduced cardiotoxicity in Phase III trials
PlitidepsinMarine bacteriaTargets eEF1A; immunomodulatoryImproved solubility and stability
AplidineTunicate derivativesDual apoptosis induction via PPT1Lower hepatotoxicity

Methodological Recommendations

  • Toxicity mitigation : Use antibody-drug conjugates (ADCs) to target this compound to tumor cells, sparing healthy tissues .
  • Data contradiction analysis : Apply Bayesian statistics to integrate in vitro and in vivo datasets, accounting for metabolic variability .
  • Biosynthesis scale-up : Combine fed-batch fermentation with continuous extraction for >75 mg/L yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.